![molecular formula C31H20BrN B3338643 4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1598410-12-8](/img/structure/B3338643.png)
4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
概要
説明
“4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]” is a chemical compound with the molecular formula C31H20BrN . It has a molecular weight of 486.41 . This compound is a novel donor (D)–spiro-acceptor (A) emitter .
Synthesis Analysis
The synthesis of this compound involves the CN-modulation of the fluorene for the modification of the singlet state with minor modifications of the triplet state . The electron-withdrawing –CN substituent on the C4 site of the fluorene results in a sufficiently small singlet–triplet energy gap (Δ EST) and obvious TADF characteristics .Molecular Structure Analysis
The molecular structure of “4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]” is characterized by a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound has a bromo substituent at the 4’ position and a phenyl group at the 10 position .Chemical Reactions Analysis
The compound exhibits thermally activated delayed fluorescence (TADF) characteristics . This is due to the sufficiently small singlet–triplet energy gap (Δ EST) caused by the electron-withdrawing –CN substituent on the C4 site of the fluorene .Physical And Chemical Properties Analysis
The compound has a molecular weight of 486.41 . It is a solid at room temperature .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] and its derivatives have been primarily utilized in the development of Organic Light-Emitting Diodes (OLEDs). These compounds, due to their unique molecular structures, are effective in enhancing the performance of OLEDs, including blue PhOLEDs and OLEDs with thermally activated delayed fluorescence (TADF). They are used as host materials in PhOLEDs and TADF OLEDs, contributing to improved efficiency, brightness, and color purity of the devices (Liu et al., 2014), (Zhu et al., 2020), (Chen et al., 2021).
Electroluminescent Properties
The electroluminescent properties of spiro[fluorene-9,9'-benzofluorene] derivatives, including those related to 4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene], have been extensively studied. These compounds exhibit potential as host materials in blue OLEDs, showing high efficiency and stable performance (Kim et al., 2008), (Jeon et al., 2009).
High-Performance Materials
These compounds are also employed in the construction of high-performance materials for electroluminescent devices. Their molecular structure allows for efficient charge transport and high stability, leading to devices with superior performance characteristics (Liu et al., 2019), (Lo et al., 2021).
Solar Cells Application
In the field of solar cells, particularly perovskite solar cells (PeSCs), these compounds have found application as hole-transporting materials (HTMs). Their modified energy level and hole mobility contribute significantly tothe efficiency and stability of PeSCs, making them suitable for photovoltaic applications. This showcases the versatility of spiro-structured compounds in organic electronics beyond OLEDs (Zhu et al., 2018).
Polyimides and Optical Materials
These compounds have also been integrated into the synthesis of novel polyimides, which demonstrate high organosolubility and optical transparency. This application is crucial in the field of advanced materials, where transparency and stability are essential for various technological applications (Shu-jiang et al., 2010), (Shu-jiang et al., 2011).
Selective Sensing Applications
These spiro-structured fluorene compounds have been explored for their selective sensing capabilities. They have shown potential as fluorescent sensors for detecting specific compounds like nitro compounds, metal cations, and amino acids, indicating their utility in chemical sensing and environmental monitoring (Han et al., 2020).
作用機序
Safety and Hazards
The safety information available for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
The compound has been synthesized for high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . The device performance achieves an external quantum efficiency (EQE) of 19.4% and small roll-off, which is better than that of the reference material and closer to the best performance in this system . This suggests potential future applications in the field of OLEDs .
特性
IUPAC Name |
4'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-27-18-10-17-26-30(27)22-13-4-5-14-23(22)31(26)24-15-6-8-19-28(24)33(21-11-2-1-3-12-21)29-20-9-7-16-25(29)31/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBGZFPLSNPVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C6=CC=CC=C64)C(=CC=C5)Br)C7=CC=CC=C72 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



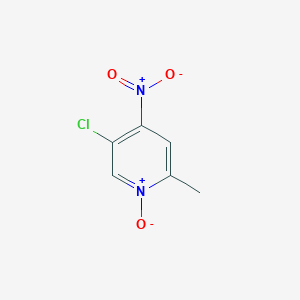
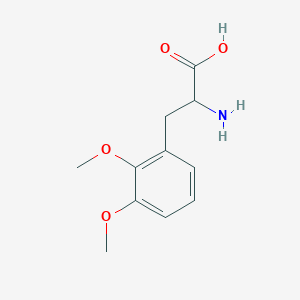
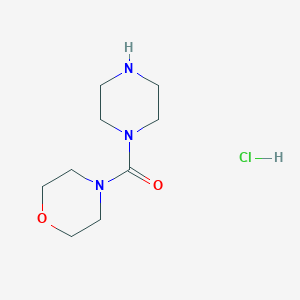
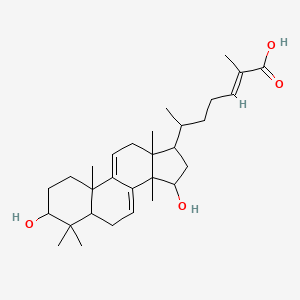
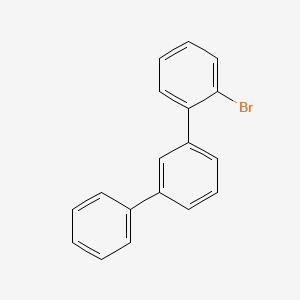
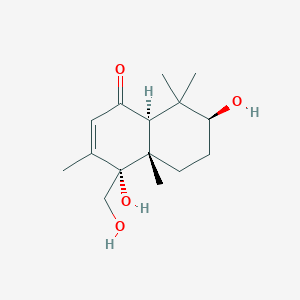
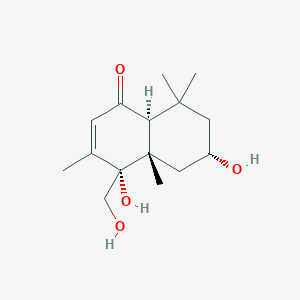
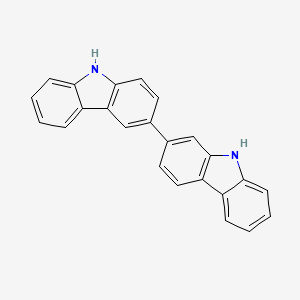



![4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-2-yl-1,3,2-Dioxaborolane](/img/structure/B3338652.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-di-1-naphthalenyl-N4-phenyl-](/img/structure/B3338672.png)
